5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 5, 2, and 4, respectively, on the aromatic ring. This compound is characterized by its electron-withdrawing groups, which significantly influence its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCRDMGNJNOKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method includes the following steps:
Fluorination: The fluorine atoms are introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper (Cu) or silver (Ag).
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde often involves large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts helps in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Catalysis and Organic Synthesis
5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde is utilized in catalysis for the formation of complex organic structures. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis. Common reactions include:
- Substitution Reactions : Due to the presence of the bromine atom.
- Oxidation : Can be oxidized to carboxylic acids using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Various nucleophiles | Substituted products |
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols |
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features enhance lipophilicity and metabolic stability, making it suitable for drug development. For instance, derivatives of this compound have shown antimicrobial activity against resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL.
Recent studies indicate that compounds with trifluoromethyl groups exhibit notable biological activities:
-
Antimicrobial Activity : The compound has demonstrated effectiveness against multidrug-resistant bacteria.
- Case Study : A study evaluated fluoro and trifluoromethyl-substituted derivatives for their antimicrobial efficacy against MRSA. Compounds structurally related to this aldehyde showed significant inhibitory effects.
-
Anti-inflammatory Effects : It may inhibit Bruton tyrosine kinase (Btk), which is involved in B cell signaling pathways, potentially leading to therapeutic applications in autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis.
- Case Study : In preclinical models, compounds similar to this aldehyde were tested for Btk inhibition, resulting in decreased immunoglobulin levels and improved clinical outcomes.
Material Science Applications
5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde is also used in material science for synthesizing high-performance materials and novel copolymers with unique thermal properties. The trifluoromethyl group enhances the thermal stability and mechanical properties of polymers.
| Application Area | Specific Uses |
|---|---|
| Polymer Science | Synthesis of copolymers |
| Material Science | Development of high-performance materials |
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of halogenated benzaldehydes depend heavily on substituent positions and electronic effects. Below is a comparison with key analogs:
2-Bromo-5-(trifluoromethyl)benzaldehyde
- Structure : Bromo (2-position), CF₃ (5-position).
- Key Differences : Lacks the 2-fluoro substituent present in the target compound.
- This analog has been used in Pd-catalyzed coupling reactions for synthesizing arylacetylenes .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Structure : Bromo (5), fluoro (4), hydroxyl (2).
- Key Differences : Hydroxyl group at position 2 instead of fluoro.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, it reduces stability under acidic or oxidative conditions compared to the target compound’s fluoro substituent .
4-Bromo-3-nitrobenzaldehyde
- Structure : Bromo (4), nitro (3).
- Key Differences : Nitro group at position 3 instead of CF₃.
- Impact : The nitro group is a stronger electron-withdrawing group than CF₃, making this compound more reactive in electrophilic substitution reactions. However, nitro groups can complicate reduction steps in synthesis .
Functional Group Comparisons
Aldehyde vs. Carboxylic Acid: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid
- Structure : Shares the same substituents but replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
- Impact : The carboxylic acid derivative is less reactive toward nucleophilic additions but serves as a stable intermediate in drug synthesis. The target compound’s aldehyde group is more versatile in forming Schiff bases or participating in condensation reactions .
Amide Derivatives: 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
Data Table: Key Properties of Selected Compounds
Biological Activity
5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, particularly bromine and fluorine, enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde is . Its structure includes:
- A bromine atom at the 5-position
- A fluorine atom at the 2-position
- A trifluoromethyl group at the 4-position
These substituents significantly influence the compound's reactivity and interaction with biological targets, which is crucial for its potential use in drug development.
The biological activity of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde may involve interactions with various molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .
Anticancer Properties
Research has indicated that compounds similar to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde exhibit anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (breast cancer)
These studies reported IC50 values indicating effective growth inhibition, suggesting that the compound could be developed as a potential anticancer agent .
Anticholinesterase Activity
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies demonstrated that hydrazones derived from similar benzaldehydes exhibited dual inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE. This suggests that derivatives of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde could be explored for neuroprotective applications in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds related to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde:
- Anticancer Activity :
- Inhibition of Cholinesterases :
- Pharmacokinetic Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
